molecular formula C23H18ClFN2O2S B2919661 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE CAS No. 895640-46-7

3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2919661
CAS No.: 895640-46-7
M. Wt: 440.92
InChI Key: SXFYNFRTBVWPBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chlorophenyl, sulfonyl, fluorobenzyl, and methyl groups onto the quinoline scaffold. Detailed synthetic routes and reaction conditions can be found in relevant literature .

Scientific Research Applications

Synthesis and Structural Analysis

3-((4-Chlorophenyl)sulfonyl)-N-(4-Fluorobenzyl)-6-Methylquinolin-4-Amine is part of a broader category of chemical compounds that have been synthesized and structurally analyzed for their unique properties and potential applications. For example, compounds like 3-(4-Chlorophenyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one show distinct molecular structures with intermolecular N—H⋯O hydrogen bonds, indicating potential for diverse chemical interactions and applications in materials science and pharmacology (Yu, Gu, Zhao, & Sun, 2004).

Chemical Reactions and Mechanisms

The compound under discussion falls within a class of chemicals that are actively studied for their reactivity and potential use in synthesis. For instance, tert-Butyl hydroperoxide has been utilized to mediate the synthesis of 3-arylsulfonylquinolines, highlighting innovative methods to construct complex molecules with potential therapeutic uses (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016). These synthetic pathways could provide a foundation for developing new drugs and materials.

Biological Activity and Pharmacological Potential

Compounds containing the sulfonyl group and similar structural motifs have been investigated for their biological activities. Notably, sulfonamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, which could offer insights into the therapeutic applications of 3-((4-Chlorophenyl)sulfonyl)-N-(4-Fluorobenzyl)-6-Methylquinolin-4-Amine (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Molecular Docking and Drug Design

Sulfonamides and related molecules have been the subject of molecular docking studies to understand their interaction with biological targets, which is crucial for drug design. For example, sulfonamides derived from 3-fluoro-4-morpholinoaniline have shown antimicrobial activity and provided valuable data through molecular docking studies, suggesting a similar potential for the compound to be modeled and understood in a biological context (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, Devamma, Chalapathi, & Raju, 2017).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6340–6345. Link

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O2S/c1-15-2-11-21-20(12-15)23(27-13-16-3-7-18(25)8-4-16)22(14-26-21)30(28,29)19-9-5-17(24)6-10-19/h2-12,14H,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYNFRTBVWPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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